molecular formula C11H8F2O3 B15148018 Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate;methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate;methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Cat. No.: B15148018
M. Wt: 226.18 g/mol
InChI Key: GDGULTXZDPTNNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro-substituted phenyl ring and the formyl group play crucial roles in binding to active sites and modulating biological activity. The acrylate ester group can participate in Michael addition reactions, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,5-difluoro-4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 3-(3,5-difluoro-4-methylphenyl)acrylate: Similar structure but with a methyl group instead of a formyl group.

    Methyl 3-(3,5-difluoro-4-nitrophenyl)acrylate: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is unique due to the presence of both the difluoro-substituted phenyl ring and the formyl group, which confer distinct reactivity and binding properties.

Properties

IUPAC Name

methyl 3-(3,5-difluoro-4-formylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGULTXZDPTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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